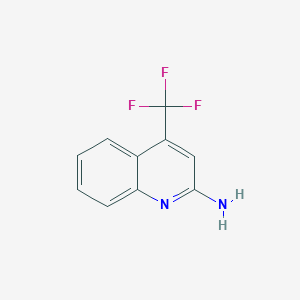
4-(Trifluoromethyl)quinolin-2-amine
Übersicht
Beschreibung
4-(Trifluoromethyl)quinolin-2-amine is a chemical compound with the molecular formula C10H7F3N2 . It is a derivative of quinoline, a heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)quinolin-2-amine and its derivatives involves several protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)quinolin-2-amine consists of a quinoline ring with a trifluoromethyl group attached at the 4-position and an amine group at the 2-position . The average mass of the molecule is 212.171 Da .Chemical Reactions Analysis
The chemical reactions involving 4-(Trifluoromethyl)quinolin-2-amine are diverse. For instance, it can undergo a palladium-catalyzed three-component carbonylative reaction . Other reactions include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and copper-catalyzed transformations of heterocyclic N-oxides .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Agents
4-(Trifluoromethyl)quinolin-2-amine derivatives have been explored for their antimicrobial and antifungal properties. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives synthesized from 4-(trifluoromethyl)quinolin-2-amine showed promising antibacterial and antifungal activities, indicating potential as antimicrobial agents (Holla et al., 2006). Similarly, new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles displayed significant antimicrobial activity, suggesting potential in developing antituberculosis agents (Garudachari et al., 2014).
Anti-Proliferative and Anticancer Activity
Some 4-(Trifluoromethyl)quinolin-2-amine derivatives exhibit potent anti-proliferative activity, especially against cancer cell lines. A study demonstrated that certain 4-aminoquinoline derivatives based on this scaffold were more effective than the reference drug doxorubicin in inhibiting cancer cell growth, highlighting their potential as anticancer agents (Ghorab et al., 2014).
Anti-HIV Activity
Research has also been conducted on 4-(Trifluoromethyl)quinolin-2-amine derivatives for their anti-HIV properties. Some derivatives showed notable anti-HIV-1 activity at low concentrations with minimal cell toxicity, suggesting their potential in HIV treatment strategies (Strekowski et al., 1991).
Synthesis of Bioactive Compounds
The versatility of 4-(Trifluoromethyl)quinolin-2-amine extends to the synthesis of various bioactive compounds. For example, the copper-catalyzed cascade cyclization of 1,7-enynes using this compound led to the synthesis of bioactive trifluoromethylated 1'H-spiro[azirine-2,4'-quinolin]-2'(3'H)-ones (Meng et al., 2017). Additionally, novel quinoline derivatives containing 1,2,4-triazole moiety were synthesized from 4-(Trifluoromethyl)quinolin-2-amine, showing very good antimicrobial activity (Eswaran et al., 2009).
Photophysical and Biomolecular Binding Properties
4-(Trifluoromethyl)quinolin-2-amine derivatives have been studied for their photophysical properties and biomolecular binding capabilities. New series of these derivatives synthesized via Buchwald–Hartwig amination exhibited significant interaction with ct-DNA, potentially due to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018)
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-5-9(14)15-8-4-2-1-3-6(7)8/h1-5H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRQZWDGGRFKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456192 | |
| Record name | 4-(trifluoromethyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)quinolin-2-amine | |
CAS RN |
211449-19-3 | |
| Record name | 4-(trifluoromethyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1-[3-(Trifluoromethyl)phenyl]ethylidene}malononitrile](/img/structure/B1312118.png)
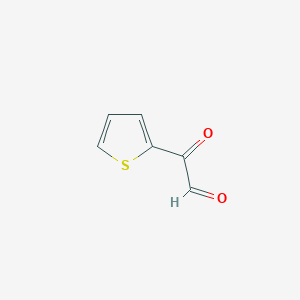
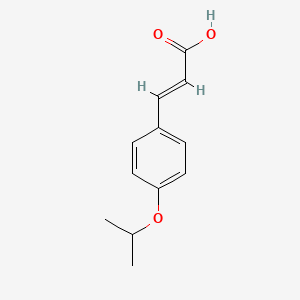
![N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide](/img/structure/B1312133.png)
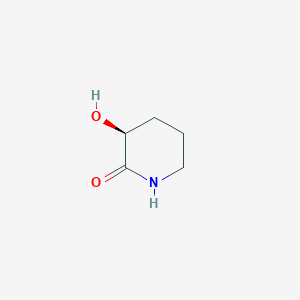
![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)
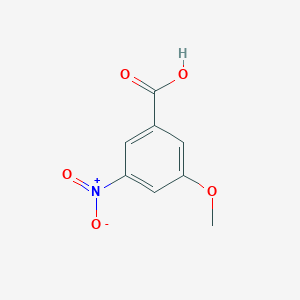

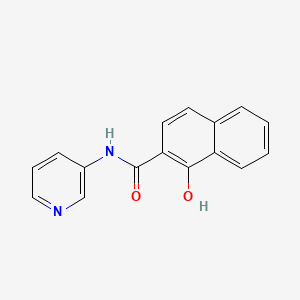
![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)



![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)